(E)-3-methoxy-3-phenylprop-2-enal
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Overview
Description
(E)-3-methoxy-3-phenylprop-2-enal is an organic compound characterized by the presence of a methoxy group, a phenyl group, and an α,β-unsaturated aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methoxy-3-phenylprop-2-enal typically involves the aldol condensation of benzaldehyde with methoxyacetaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methoxy-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-methoxy-3-phenylprop-2-enoic acid.
Reduction: Formation of (E)-3-methoxy-3-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-methoxy-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (E)-3-methoxy-3-phenylprop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the methoxy group.
Vanillin: Contains a methoxy group and an aldehyde group but has a different aromatic ring structure.
Anisaldehyde: Similar to vanillin but with a different substitution pattern on the aromatic ring.
Uniqueness
(E)-3-methoxy-3-phenylprop-2-enal is unique due to the presence of both a methoxy group and an α,β-unsaturated aldehyde, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
79341-74-5 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(E)-3-methoxy-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10(7-8-11)9-5-3-2-4-6-9/h2-8H,1H3/b10-7+ |
InChI Key |
WKMQLZRKOBTONZ-JXMROGBWSA-N |
Isomeric SMILES |
CO/C(=C/C=O)/C1=CC=CC=C1 |
Canonical SMILES |
COC(=CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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